molecular formula C14H17NO3 B13324582 Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

Katalognummer: B13324582
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: HAFMBSIBVHJNSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate is a complex organic compound that features a quinoline derivative fused with an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or halogen groups .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate stands out due to its oxetane ring, which imparts unique chemical and physical properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-17-13(16)14(8-18-9-14)11-4-5-12-10(7-11)3-2-6-15-12/h4-5,7,15H,2-3,6,8-9H2,1H3

InChI-Schlüssel

HAFMBSIBVHJNSJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(COC1)C2=CC3=C(C=C2)NCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.